N-((1S,3s)-adamantan-1-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
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Description
N-((1S,3s)-adamantan-1-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H25N5OS and its molecular weight is 347.48. The purity is usually 95%.
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Scientific Research Applications
Microwave-assisted Synthesis for Biological Activities
- Research by Başoğlu et al. (2013) involved microwave-assisted synthesis of molecules containing adamantan-1-yl and thiadiazol-3-ylpiperazine moieties. These compounds exhibited antimicrobial, antilipase, and antiurease activities, suggesting potential in treating infections and metabolic disorders Microwave-assisted synthesis of some hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigation of their biological activities.
Reactivity and Adsorption Behavior
- A study by Al-Ghulikah et al. (2021) focused on the reactivity properties and adsorption behavior of a triazole derivative related to adamantan-1-yl and thiadiazol-3-ylpiperazine. This research is crucial for understanding the stability and interactions of such compounds, which is essential for pharmaceutical applications Reactivity properties and adsorption behavior of a triazole derivative – DFT and MD simulation studies.
Synthesis and Antimicrobial Activities
- Kadi et al. (2010) synthesized new 1-adamantyl-1,3,4-thiadiazole derivatives and tested them for antimicrobial and anti-inflammatory activities. These derivatives displayed marked activity against gram-positive bacteria, gram-negative bacteria, and yeast-like pathogenic fungus Candida albicans, indicating potential as broad-spectrum antimicrobials Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives.
Anti-Proliferative Activities
- Research by Al-Mutairi et al. (2019) explored the synthesis of adamantane-1-yl derivatives, including their antimicrobial and anti-proliferative activities. These compounds showed potential for use in cancer treatment due to their significant anti-proliferative activity Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives.
Anti-Tuberculosis Agents
- Anusha et al. (2015) described the green synthesis of adamantyl-imidazolo-thiadiazoles, showing significant inhibitory activity towards Mycobacterium tuberculosis. This highlights the potential of these compounds in treating tuberculosis A Nano-MgO and Ionic Liquid-Catalyzed ‘Green’ Synthesis Protocol for the Development of Adamantyl-Imidazolo-Thiadiazoles as Anti-Tuberculosis Agents Targeting Sterol 14α-Demethylase (CYP51).
Antimicrobial and Hypoglycemic Activities
- Al-Abdullah et al. (2015) synthesized N-(1-adamantyl)carbothioamide derivatives and evaluated their antimicrobial and hypoglycemic activities. This research underscores the versatility of these compounds in potentially treating diabetes and infections Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives.
Noncovalent Interaction Insights
- A study by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole derivatives provided insights into their noncovalent interactions, crucial for understanding their behavior in biological systems Quantitative assessment of the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines: insights from crystallographic and QTAIM analysis.
Properties
IUPAC Name |
N-(1-adamantyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5OS/c23-16(22-3-1-21(2-4-22)15-11-18-24-20-15)19-17-8-12-5-13(9-17)7-14(6-12)10-17/h11-14H,1-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARAUNCVMNPNLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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